molecular formula C26H29ClN4O2 B2973035 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea CAS No. 1170088-13-7

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

Cat. No. B2973035
CAS RN: 1170088-13-7
M. Wt: 464.99
InChI Key: OYQAFKGZPPJJFY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H29ClN4O2 and its molecular weight is 464.99. The purity is usually 95%.
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Scientific Research Applications

Directed Lithiation and Its Utility in Synthesis

Directed lithiation of related compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcases the utility of these molecules in organic synthesis. Through controlled lithiation, researchers are able to introduce various electrophiles, leading to a wide array of substituted products. This approach underlines the significance of such compounds in synthetic organic chemistry, providing a pathway for creating complex molecules from simpler urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).

Understanding Herbicide and Pesticide Degradation

The study of substituted urea herbicides and their degradation in soil contributes to our understanding of environmental chemistry and toxicology. Research into the photodegradation and hydrolysis of similar compounds, such as maloran and its metabolites, highlights the importance of these compounds in agricultural science. This work aids in assessing the environmental impact and persistence of urea-based herbicides, providing valuable insights into sustainable farming practices and environmental protection (Katz & Strusz, 1968).

Metabolic Pathways and Biological Implications

Investigating the in vivo metabolism of compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), sheds light on their biological transformations. Understanding these metabolic pathways is crucial for pharmacology and toxicology, offering insights into how these compounds are processed by living organisms and their potential biological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Allosteric Modulation and Receptor Interactions

The discovery of allosteric modulators for cannabinoid receptors, based on indole carboxamide structures, exemplifies the pharmacological relevance of urea derivatives. By manipulating the structural features of these compounds, researchers have been able to influence the binding affinity and efficacy of receptor modulators. This line of research not only enhances our understanding of receptor pharmacology but also opens new avenues for drug development targeting cannabinoid receptors (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Antitumor Activities and Drug Design

Synthesis and structural characterization of urea derivatives, such as 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, demonstrate potential antitumor activities. By exploring the interactions of these compounds with biological targets like CDK4, researchers can identify new therapeutic agents. This research underscores the importance of urea derivatives in medicinal chemistry, contributing to the ongoing search for effective cancer treatments (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-30(2)21-11-8-19(9-12-21)24(31-15-14-18-6-4-5-7-23(18)31)17-28-26(32)29-22-16-20(27)10-13-25(22)33-3/h4-13,16,24H,14-15,17H2,1-3H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQAFKGZPPJJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

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